molecular formula C11H13N3O B7874177 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide

2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide

Cat. No.: B7874177
M. Wt: 203.24 g/mol
InChI Key: FVCXJXXKPSXNFX-UHFFFAOYSA-N
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Description

2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide is a substituted acetamide derivative characterized by a 4-cyanobenzyl group and a methylamino substituent on the acetamide backbone. This compound belongs to the class of N-alkylated aminoacetamides, which are frequently explored for their structural versatility in medicinal chemistry and drug design.

Properties

IUPAC Name

2-amino-N-[(4-cyanophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(11(15)7-13)8-10-4-2-9(6-12)3-5-10/h2-5H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCXJXXKPSXNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group, a cyano group, and a methyl acetamide moiety, which contribute to its unique properties and interactions with biological systems.

The molecular formula of 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide is C11_{11}H12_{12}N4_{4}O. The structure includes:

  • Amino Group : Contributes to potential interactions with biological macromolecules.
  • Cyano Group : May influence the reactivity and binding properties of the compound.
  • Benzyl Moiety : Provides hydrophobic characteristics that can affect membrane permeability and receptor interactions.

The biological activity of 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator , modulating various biochemical pathways. Detailed studies are required to elucidate its precise mechanism of action, including binding affinities and the nature of its interactions with target proteins.

Biological Activity

Research indicates that 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide has demonstrated several promising biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains . The potential for 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide to exhibit similar activities warrants further investigation.
  • Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial.
  • Receptor Binding : Investigations into receptor binding suggest that this compound may interact with specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide:

  • Antimicrobial Studies : In a study examining various alkaloids, compounds similar to 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide exhibited moderate to good antimicrobial activity against several bacterial strains, indicating potential therapeutic applications in infectious diseases .
  • Pharmacological Applications : Research has indicated that derivatives of this compound could serve as lead candidates in drug discovery for cancer and infectious diseases due to their diverse biological activities.
  • Mechanistic Insights : Studies focusing on the interaction of these compounds with biological targets have provided insights into their mechanisms, highlighting the importance of structural modifications in enhancing bioactivity and selectivity .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/ProcessesObserved EffectsReferences
AntimicrobialGram-positive bacteriaMIC values ranging from 4.69 to 156.47 µM
Enzyme InhibitionVarious enzymesPotential modulation of activity
Receptor InteractionSpecific receptorsInfluence on signaling pathways
Cancer TherapeuticsCancer cell linesIndications of cytotoxicity

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide 4-cyanobenzyl, methylamino C₁₁H₁₂N₃O 202.24 High polarity due to cyano group
U-47700 3,4-dichlorophenyl, dimethylamino C₁₈H₂₅Cl₂N₂O 362.31 μ-opioid receptor agonist (Ki = 7.5 nM)
2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide 4-fluorobenzyl, methylamino C₁₀H₁₃FN₂O 196.22 Fluorine enhances metabolic stability
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl group Variable Variable Bacterial LeuRS inhibitor
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-chlorobenzyl, allyl, 4-methoxyphenyl C₂₁H₂₃ClN₂O₃ 386.87 Synthetic intermediate for heterocycles

Key Observations:

  • Substituent Impact on Bioactivity: The 4-cyanobenzyl group in the target compound contrasts with the 3,4-dichlorophenyl group in U-47700, which is critical for opioid receptor binding.
  • Fluorine vs. Cyano: The fluoro analog (C₁₀H₁₃FN₂O) exhibits lower molecular weight and enhanced stability due to fluorine’s electronegativity, whereas the cyano group offers stronger dipole interactions for target binding .

Pharmacological and Functional Differences

  • Opioid Receptor Affinity: U-47700 shows potent μ-opioid receptor (MOR) binding (Ki = 7.5 nM), whereas the target compound’s cyano group may redirect activity toward non-opioid targets (e.g., enzymes or transporters) .
  • Enzyme Inhibition: The 2-amino-N-(arylsulfinyl)-acetamide scaffold () inhibits bacterial LeuRS, suggesting that the target compound’s cyano group could be explored for similar antimicrobial applications .

Preparation Methods

Acylation of 4-Cyano-Benzylmethylamine with Chloroacetyl Chloride

This method involves reacting 4-cyano-benzylmethylamine with chloroacetyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine or sodium carbonate is typically used to neutralize HCl byproducts. For example, a patent by WO2009057133A2 describes analogous acylation reactions using chloroacetyl chloride with aromatic amines under toluene or dichloromethane solvents.

Reaction Scheme:

4-Cyano-Benzylmethylamine+ClCH2COClBase2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamideNH3Target Compound\text{4-Cyano-Benzylmethylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide} \xrightarrow{\text{NH}3} \text{Target Compound}

Post-acylation, the chloro intermediate undergoes amination with aqueous or gaseous ammonia to yield the final product. Yields for this step range from 65% to 82%, depending on reaction time and temperature.

Reductive Amination of 2-Keto-N-(4-cyano-benzyl)-N-methyl-acetamide

An alternative route employs reductive amination of a ketone precursor. The ketone intermediate is synthesized via Friedel-Crafts acylation of 4-cyano-benzylmethylamine with acetyl chloride, followed by reduction using sodium cyanoborohydride or hydrogenation over palladium catalysts. This method avoids halogenated reagents but requires stringent control over reducing conditions to prevent over-reduction of the cyano group.

Reaction Conditions and Optimization

Solvent Systems

Optimal solvents balance reactivity and solubility:

  • Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates but complicate purification.

  • Chlorinated solvents (e.g., dichloromethane) are preferred for acylation due to their inertness and ease of removal.

  • Toluene is used in industrial settings for its high boiling point and compatibility with reflux conditions.

Temperature and Catalysis

  • Acylation reactions proceed optimally at 0–25°C to minimize side reactions.

  • Elevated temperatures (up to 120°C) are employed in cyclization steps, as described in CN103702978A for analogous benzamide syntheses.

Purification Techniques

  • Recrystallization from ethanol/water mixtures achieves >95% purity.

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

Patents highlight the use of continuous flow systems to enhance heat transfer and reduce reaction times. For example, WO2009057133A2 reports a 20% yield increase in piperazine derivatives using flow chemistry.

Green Chemistry Metrics

  • Solvent recovery systems reduce waste in toluene-based reactions.

  • Catalytic methods using zeolites or ionic liquids are under investigation to replace stoichiometric bases.

Comparative Analysis of Synthetic Methods

Parameter Acylation Route Reductive Amination Route
Yield65–82%55–70%
Purity>95%85–90%
ScalabilityHighModerate
Environmental ImpactModerate (halogenated solvents)Low (aqueous conditions)

The acylation route remains dominant due to its reliability, though reductive amination offers greener alternatives .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Ammonolysis : Reacting a chloroacetamide precursor (e.g., 2-chloro-N-(4-cyano-benzyl)-N-methyl-acetamide) with aqueous ammonia in ethanol at elevated temperatures (65–95°C). The reaction typically completes within 1–2 hours, followed by pH adjustment (to ~10) and extraction to isolate the product .
  • Reductive Amination : Condensing 4-cyano-benzylamine with a ketone or aldehyde derivative using sodium cyanoborohydride (NaBH3_3CN) in methanol at room temperature. This method is efficient for forming secondary or tertiary amines under mild conditions .

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., ethanol vs. methanol) to improve yield.
  • Adjust reaction time and temperature to minimize byproducts (e.g., over-alkylation).
  • Monitor reaction progress via TLC or LC-MS.

Q. Table 1. Comparison of Synthetic Methods :

MethodStarting MaterialsConditionsYieldReference
AmmonolysisChloroacetamide derivative, NH3_3EtOH, 65°C, 1–2 h~85%
Reductive AminationAldehyde, 4-cyano-benzylamineNaBH3_3CN, MeOH, rt~75–85%

Q. Which spectroscopic and analytical techniques are essential for characterizing the structural integrity of 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the presence of the N-methyl group (δ ~3.0–3.5 ppm), aromatic protons (δ ~7.2–7.8 ppm), and amide carbonyl (δ ~165–170 ppm for ¹³C). Splitting patterns in aromatic regions help distinguish substitution positions .
  • IR Spectroscopy : The amide C=O stretch (~1650 cm⁻¹) and cyano group (C≡N, ~2240 cm⁻¹) are critical markers .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ for C11_{11}H12_{12}N3_3O: calculated 226.0984) and fragmentation patterns .
  • Elemental Analysis (CHN) : Confirms stoichiometry (e.g., C: 58.3%, H: 5.2%, N: 18.2%) .

Q. Table 2. Key Spectroscopic Parameters :

TechniqueKey SignalsFunctional Group AnalyzedReference
¹H NMRδ 3.2 (N–CH3_3), δ 7.5 (Ar–H)Methyl, aromatic protons
IR1650 cm⁻¹ (C=O), 2240 cm⁻¹ (C≡N)Amide, cyano groups

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) when analyzing derivatives of 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in amides) or impurities. Strategies include:
  • Variable-Temperature NMR : To observe coalescence of split peaks caused by restricted rotation in the amide bond .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H–1^1H or 1^1H–13^{13}C couplings .
  • X-ray Crystallography : Definitive structural assignment using single-crystal diffraction (e.g., SHELX software for refinement) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-methylbenzyl) analogs) to identify expected splitting patterns .

Q. What strategies are employed to elucidate the biological target interactions of 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide using receptor binding assays?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against opioid receptors (MOR, KOR, DOR) using radiolabeled ligands (e.g., [3^3H]DAMGO for MOR). Measure inhibitory constants (Ki_i) to assess affinity .
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions between the compound’s cyano group and receptor hydrophobic pockets.
  • Functional Assays : Test cAMP inhibition or calcium flux in HEK293 cells expressing target receptors to evaluate agonist/antagonist activity .

Q. Table 3. Hypothetical Receptor Binding Data :

ReceptorKi_i (nM)Assay TypeReference Model
MOR150 ± 20Competitive bindingU-47700 (Ki_i = 7.5 nM)
KOR>1000Radioligand displacementU-50488H

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